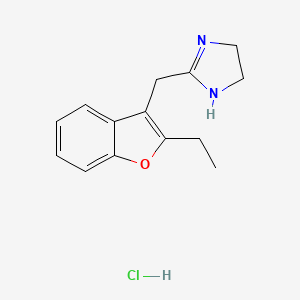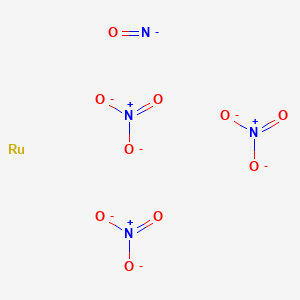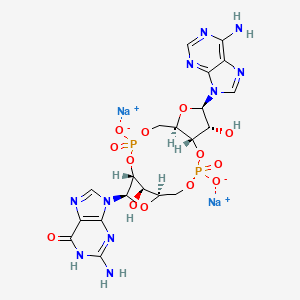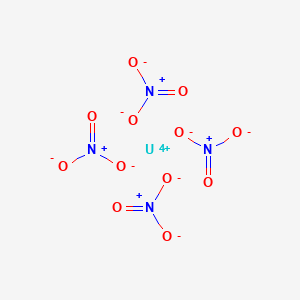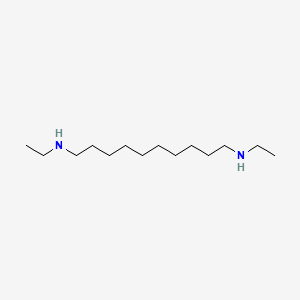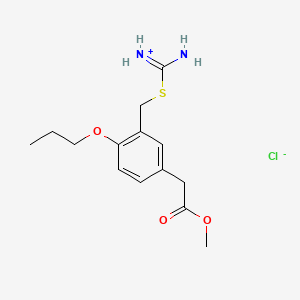
3-(((Aminoiminomethyl)thio)methyl)-4-propoxybenzeneacetic acid methylester monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(((Aminoiminomethyl)thio)methyl)-4-propoxybenzeneacetic acid methylester monohydrochloride is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a benzene ring substituted with an aminoiminomethylthio group, a propoxy group, and an acetic acid methyl ester group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((Aminoiminomethyl)thio)methyl)-4-propoxybenzeneacetic acid methylester monohydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzene ring substituents:
Acetic acid methyl ester formation: This step involves esterification of the acetic acid group using methanol and an acid catalyst.
Final assembly: The final step involves combining the substituted benzene ring with the acetic acid methyl ester under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3-(((Aminoiminomethyl)thio)methyl)-4-propoxybenzeneacetic acid methylester monohydrochloride can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzene derivatives.
科学的研究の応用
3-(((Aminoiminomethyl)thio)methyl)-4-propoxybenzeneacetic acid methylester monohydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(((Aminoiminomethyl)thio)methyl)-4-propoxybenzeneacetic acid methylester monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-(((Aminoiminomethyl)thio)methyl)-4-butoxybenzeneacetic acid methyl ester monohydrochloride: Similar structure but with a butoxy group instead of a propoxy group.
2-(6-Amino-3-imino-3H-xanthen-9-yl)benzoic acid methyl ester monohydrochloride: Different core structure but similar functional groups.
Uniqueness
3-(((Aminoiminomethyl)thio)methyl)-4-propoxybenzeneacetic acid methylester monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
42024-63-5 |
|---|---|
分子式 |
C14H21ClN2O3S |
分子量 |
332.8 g/mol |
IUPAC名 |
[amino-[[5-(2-methoxy-2-oxoethyl)-2-propoxyphenyl]methylsulfanyl]methylidene]azanium;chloride |
InChI |
InChI=1S/C14H20N2O3S.ClH/c1-3-6-19-12-5-4-10(8-13(17)18-2)7-11(12)9-20-14(15)16;/h4-5,7H,3,6,8-9H2,1-2H3,(H3,15,16);1H |
InChIキー |
AJRODWWJXBNZOA-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C(C=C(C=C1)CC(=O)OC)CSC(=[NH2+])N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


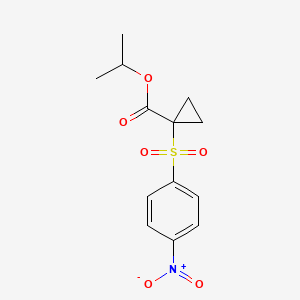
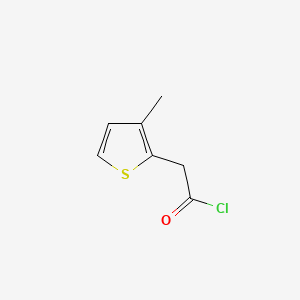


![1,2,4,5-Tetrafluoro-3-[(2,3,5,6-tetrafluorophenyl)disulfanyl]benzene](/img/structure/B13733379.png)
